molecular formula C17H15ClN2O4 B2694361 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-14-3

5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2694361
CAS No.: 2034272-14-3
M. Wt: 346.77
InChI Key: RROVIRONEJMQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is an organic compound with a complex structure that combines various functional groups, including a chloro-substituted benzamide, a methoxy group, and a furo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Furo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate reagent to form the furo[2,3-c]pyridine ring.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions on a benzene ring, followed by functional group transformations.

    Coupling of the Benzamide and Furo[2,3-c]pyridine Units: This step involves the formation of an amide bond between the benzamide and the furo[2,3-c]pyridine moiety, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine moiety could play a crucial role in binding to the target, while the benzamide part might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar benzamide structure but with a sulfamoylphenyl group instead of the furo[2,3-c]pyridine moiety.

    2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Similar structure but lacks the chloro substituent.

Uniqueness

The presence of the furo[2,3-c]pyridine moiety in 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide distinguishes it from other compounds. This unique structure could confer specific biological activities or chemical reactivity that are not observed in similar compounds.

By understanding the detailed properties and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-3-2-12(18)10-13(14)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVIRONEJMQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.